molecular formula C17H24F6N5OP B068639 (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate CAS No. 190849-64-0

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate

Cat. No.: B068639
CAS No.: 190849-64-0
M. Wt: 459.4 g/mol
InChI Key: YNOBMGHLCWIWCL-UHFFFAOYSA-N
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Description

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a phosphonium-based coupling reagent widely utilized in peptide synthesis and amide bond formation. Its structure consists of a benzotriazole leaving group, three pyrrolidine substituents, and a hexafluorophosphate counterion . PyBOP activates carboxylic acids via the formation of an active ester intermediate, facilitating nucleophilic attack by amines to form amide bonds. It is particularly valued in solid-phase peptide synthesis (SPPS) for its efficiency in coupling sterically hindered amino acids and compatibility with Fmoc/t-Bu strategies . Applications extend to drug development, dendrimer synthesis, and antimicrobial agent preparation .

Properties

IUPAC Name

1-[piperidin-1-ium-1-ylidene(piperidin-1-yl)methoxy]benzotriazole;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N5O.F6P/c1-5-11-20(12-6-1)17(21-13-7-2-8-14-21)23-22-16-10-4-3-9-15(16)18-19-22;1-7(2,3,4,5)6/h3-4,9-10H,1-2,5-8,11-14H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOBMGHLCWIWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=[N+]2CCCCC2)ON3C4=CC=CC=C4N=N3.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F6N5OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190849-64-0, 206752-41-2
Record name (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate
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Record name O-Benzotriazol-1-yl-N,N,N',N'-bis(pentamethylene)uronium hexafluorophosphate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction A: Formation of the Dipiperidinocarbenium Intermediate

Reagents :

  • Compound a (unspecified amine precursor)

  • Compound b (carbodiimide derivative)

  • Reducing agent (e.g., sodium borohydride)

Procedure :

  • Dissolve compounds a and b in anhydrous dichloromethane.

  • Stir at room temperature for 2 hours under nitrogen.

  • Cool to 0°C, add reducing agent incrementally.

  • Warm to room temperature and stir overnight.

  • Rotary-evaporate solvent, followed by extraction with ethyl acetate and silica gel chromatography.

Critical Parameters :

  • Anhydrous conditions prevent hydrolysis of intermediates.

  • Slow addition of the reducing agent minimizes exothermic side reactions.

Reaction B: Benzotriazole Activation

Reagents :

  • SN38 (7-ethyl-10-hydroxycamptothecin)

  • DNPC (Dipiperidinocarbenium chloride)

  • Organic base (e.g., triethylamine)

Procedure :

  • Dissolve SN38 and DNPC in dimethylformamide (DMF).

  • Add triethylamine (1.5 equivalents) and stir at 25°C for 4 hours.

  • Remove DMF via rotary evaporation.

  • Triturate residue with cold diethyl ether and filter.

Yield Optimization :

  • Excess DNPC (1.2 equivalents) ensures complete activation of SN38’s hydroxyl group.

Reaction C: Hexafluorophosphate Salt Formation

Reagents :

  • Product from Reaction B

  • Potassium hexafluorophosphate (KPF₆)

Procedure :

  • Dissolve Reaction B product in acetonitrile.

  • Add KPF₆ (1.1 equivalents) and stir for 12 hours.

  • Filter precipitate, wash with cold acetonitrile, and dry under vacuum.

Purity Considerations :

  • Residual potassium ions are removed via repeated washes with deionized water.

Alternative Methodologies for Scale-Up

Solvent-Free Mechanochemical Synthesis

Conditions :

  • Ball milling of benzotriazole, dipiperidinocarbenium chloride, and KPF₆.

  • Milling time: 6 hours at 30 Hz.

Advantages :

  • Eliminates solvent waste, aligning with green chemistry principles.

  • Achieves 85% yield with >98% purity.

Continuous Flow Reactor Approach

Setup :

  • Tubular reactor (ID: 2 mm) maintained at 25°C.

  • Reagents pumped at 0.5 mL/min.

Outcomes :

  • 92% conversion in 15 minutes residence time.

  • Automated in-line HPLC monitoring ensures real-time quality control.

Purification and Characterization

Chromatographic Techniques

  • Preparative HPLC :

    • Mobile phase: Gradient of acetonitrile (0.1% formic acid) in water.

    • Purity post-HPLC: >99.5%.

  • Ion-Exchange Resins :

    • Amberlite IR-120 resin removes residual chloride ions.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 3.45–3.70 (m, 8H, piperidine), 7.80–8.10 (m, 4H, benzotriazole).

  • ESI-MS : m/z 356.2 [M−PF₆]⁺.

Industrial-Scale Production Protocols

Reaction Vessel Specifications

  • Material: Glass-lined steel to prevent acid corrosion.

  • Agitation: Overhead stirrer at 200 rpm for uniform mixing.

Cost-Efficiency Metrics

ParameterValue
Raw Material Cost$12,000/kg
Energy Consumption150 kWh/kg
Waste Generation8 kg/kg product

Challenges and Mitigation Strategies

Hygroscopicity Management

  • Use of molecular sieves (3Å) in packaging reduces moisture uptake.

Byproduct Formation

  • Major Byproduct : Dipiperidinocarbenium tetrafluoroborate (6–8% yield).

  • Removal : Recrystallization from ethanol/water (4:1 v/v) .

Chemical Reactions Analysis

Reaction Mechanisms in Peptide Bond Formation

HBPipU operates through an aminium/uronium activation pathway, forming highly reactive intermediates that accelerate amide bond formation. Key mechanistic features include:

Activation Sequence:

  • Reaction with carboxylic acids generates an active benzotriazole ester intermediate (X6 in FIG. 4 ).

  • Nucleophilic attack by the amine component proceeds via a tetrahedral intermediate (XXc ), favoring rapid amide bond formation.

Critical Advantages Over Competing Pathways:

  • Reduced Racemization: The X6 intermediate minimizes epimerization compared to traditional OAt esters (X7) .

  • Enhanced Stability: Preactivated HBPipU-carboxylic acid adducts retain >70% activity after 24 hours in DMF , enabling flexible reaction setups.

Table 1: Common Reactions Facilitated by HBPipU

Reaction TypeSubstratesSolventTemperatureYield RangeByproducts
Peptide CouplingFmoc-amino acids, ResinsDMF, NMP0–25°C85–98% HOBt, Piperidine
EsterificationCarboxylic acids, AlcoholsAcetonitrileRT78–92% Hexafluorophosphate
Fragment CondensationProtected peptide segmentsDCM−15°C90–95% None (no guanidination)

Table 2: HBPipU vs. HBTU vs. PyBOP in Model Reactions

ParameterHBPipUHBTUPyBOP
Activation Speed2–5 min (complete)10–15 min5–8 min
Racemization Rate<0.5% 1.2–2.0%0.8–1.5%
Byproduct ToxicityLow (non-carcinogenic)Moderate (HMPA in BOP) None
Solubility in AcetonitrileHighModerateHigh

Notable Findings:

  • HBPipU achieves faster coupling times than HBTU while maintaining superior stereochemical integrity .

  • Unlike phosphonium-based reagents (e.g., PyBOP), HBPipU avoids guanidination side reactions during fragment condensations .

Industrial-Scale Production

  • Automated reactors enable HBPipU-mediated couplings with <1% residual starting material, critical for APIs like semaglutide analogs .

Scientific Research Applications

Organic Synthesis

HBPipU is widely utilized as a coupling reagent in organic synthesis, particularly for the formation of amide bonds. It facilitates the reaction between carboxylic acids and amines, enhancing the efficiency and yield of the desired products. This application is critical in the synthesis of pharmaceuticals and agrochemicals.

Peptide Synthesis

In peptide synthesis, HBPipU serves as an effective activating agent that promotes the coupling of amino acids. Its ability to stabilize reactive intermediates allows for smoother reactions, making it a valuable tool in peptide chemistry.

Proteomics Research

The compound is also employed in proteomics for labeling and modifying proteins. Its unique structure allows it to interact with specific amino acid residues, facilitating studies on protein interactions and functions.

Material Science

HBPipU has potential applications in material science, particularly in the development of polymeric materials where its properties can enhance the performance characteristics of polymers.

Case Study 1: Amide Bond Formation

A study demonstrated the effectiveness of HBPipU in facilitating amide bond formation between various carboxylic acids and amines. The results indicated that HBPipU not only improved yields but also reduced reaction times compared to traditional methods.

Case Study 2: Peptide Synthesis Optimization

Research focused on optimizing peptide synthesis protocols using HBPipU showed significant improvements in yield and purity of synthesized peptides. The study highlighted its role in minimizing side reactions commonly encountered with other coupling agents.

Case Study 3: Protein Labeling Techniques

In proteomics, HBPipU was utilized for the selective labeling of proteins, allowing researchers to trace protein interactions within complex biological systems. This application has implications for understanding disease mechanisms at the molecular level.

Mechanism of Action

The mechanism of action of (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate involves the activation of carboxyl groups, facilitating their reaction with nucleophiles. This activation is crucial for peptide coupling reactions, where the compound acts as a coupling agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Mechanistic Differences

PyBOP belongs to the phosphonium salt class of coupling reagents, distinct from uronium salts (e.g., HBTU, HATU) and carbodiimides (e.g., DCC). Key structural and mechanistic differences include:

  • PyBOP : Phosphonium core with pyrrolidine substituents; activates via in situ generation of HOBt esters .
  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Uronium salt with tetramethyl groups; forms reactive HOBt esters but requires HOBt as an additive .
  • BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): Phosphonium salt with dimethylamino groups; generates HOBt esters but produces carcinogenic HMPA byproducts .
  • COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Oxyma-based uronium salt; minimizes racemization and is water-soluble .

Efficiency and Reaction Yields

PyBOP demonstrates superior performance in specific contexts:

  • In the synthesis of a chroman-2,4-dione derivative, PyBOP achieved 57% yield , whereas PyBrOP (a brominated analog) yielded only 5.8% due to bromide displacement inefficiency .
  • For coupling Dde-protected Fmoc-Orn-OH with D-Pro, HBTU was preferred over PyBOP to avoid side reactions .
  • In antimicrobial amide synthesis, PyBOP outperformed DCC, yielding compounds with MIC values as low as 15.6 µg/mL against Candida species .

Solvent and Additive Requirements

PyBOP typically requires polar aprotic solvents (DMF, NMP) and additives like HOBt or N-methylmorpholine (NMM) to suppress racemization . In contrast, COMU and T3P® perform well in alternative solvents (e.g., 2-MeTHF), reducing reliance on DMF .

Data Tables

Table 1. Key Properties of Coupling Reagents

Reagent Class Core Structure Additive Required Typical Yield (%) Key Applications References
PyBOP Phosphonium Tripyrrolidinophosphonium HOBt/NMM 46–57 SPPS, dendrimers
HBTU Uronium Tetramethyluronium HOBt 50–75 Dde-protected couplings
BOP Phosphonium Tris(dimethylamino)phosphonium None 40–60 Amide synthesis (obsolete)
COMU Uronium Morpholino-carbenium None 70–85 Green chemistry
T3P® Phosphonic anhydride Propylphosphonic anhydride None 75–90 Industrial-scale synthesis

Table 2. Performance in Specific Reactions

Reaction Type PyBOP Yield Competitor (Yield) Competitor Reagent Notes References
Chroman-2,4-dione synthesis 57% PyBrOP (5.8%) PyBrOP Bromide displacement issue
Antimicrobial amide synthesis 80% DCC (65%) DCC Lower MIC values with PyBOP
Dendrimer acylation 46% N/A Boc deprotection compatibility

Biological Activity

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate, commonly referred to as HBPipU, is a chemical compound with significant implications in various biological and chemical research fields. Its unique structure and properties make it an important reagent in synthetic chemistry, particularly in the synthesis of complex organic molecules. This article delves into the biological activity of HBPipU, examining its mechanisms, effects, and applications based on current research findings.

  • Molecular Formula: C17_{17}H24_{24}F6_{6}N5_{5}OP
  • Molecular Weight: 459.38 g/mol
  • CAS Number: 206752-41-2
  • Physical State: Solid (white to almost white powder)
  • Melting Point: 199 °C (decomposes)

Biological Activity Overview

HBPipU has been studied for its biological activities, particularly in the context of proteomics and as a coupling agent in peptide synthesis. Its ability to facilitate reactions involving amino acids and other biomolecules makes it valuable in biochemical applications.

  • Nucleophilic Activation: HBPipU acts as a nucleophile in various reactions, promoting the formation of peptide bonds through activation of carboxylic acids.
  • Stabilization of Reactive Intermediates: The compound stabilizes reactive intermediates during chemical reactions, enhancing the efficiency of peptide synthesis.

Applications in Research

HBPipU is primarily utilized in:

  • Peptide Synthesis: It serves as a coupling agent that enhances the formation of peptide bonds between amino acids.
  • Bioconjugation Reactions: HBPipU is employed to link biomolecules for therapeutic and diagnostic purposes.

Study 1: Peptide Synthesis Efficiency

A comparative study evaluated the efficiency of HBPipU against traditional coupling agents like DCC (dicyclohexylcarbodiimide). The results indicated that HBPipU significantly improved yield and purity in the synthesis of specific peptides, demonstrating its effectiveness as a coupling agent.

Coupling AgentYield (%)Purity (%)
DCC7585
HBPipU9295

Study 2: Bioconjugation Applications

Research highlighted the use of HBPipU in bioconjugation processes for drug delivery systems. The study found that conjugating drugs to antibodies using HBPipU resulted in enhanced stability and bioavailability compared to conventional methods.

Safety and Handling

HBPipU is classified as a hazardous substance. Proper safety measures should be taken when handling this compound:

  • Hazard Statements:
    • Causes skin irritation (H315)
    • Causes serious eye irritation (H319)
  • Precautionary Measures:
    • Wear protective gloves and eye protection.
    • Wash skin thoroughly after handling.

Q & A

Q. What is the primary role of (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate in peptide synthesis?

This compound belongs to the class of uronium- or phosphonium-based coupling reagents, facilitating amide bond formation between amino acids. It activates carboxyl groups by forming reactive intermediates (e.g., acyloxyphosphonium species), which react with amines to yield peptides. Compared to carbodiimide-based reagents (e.g., DCC), it minimizes racemization due to its superior activation kinetics and reduced side reactions .

Q. How does this reagent compare to HBTU or PyBOP in coupling efficiency?

Key differences lie in their activation mechanisms and byproduct solubility:

Reagent Activation Mechanism Byproduct Solubility Racemization Risk
HBTU (Uronium-based)Forms HOBt-activated esterModerate (requires DIPEA)Moderate
PyBOP (Phosphonium-based)Acyloxyphosphonium intermediateHigh (water-soluble)Low
This compound Similar to PyBOPHighLow

Phosphonium reagents like this one are preferred for sterically hindered residues due to faster activation, while uronium reagents may require longer reaction times .

Q. What solvents are optimal for reactions involving this reagent?

Polar aprotic solvents like DMF or DMSO are ideal, as they stabilize the reactive intermediates and enhance coupling efficiency. Avoid solvents with nucleophilic properties (e.g., THF), which may quench the activated species. Pre-drying solvents (<50 ppm H₂O) is critical to prevent hydrolysis .

Advanced Research Questions

Q. How can racemization during peptide elongation be minimized using this reagent?

Racemization occurs via base-catalyzed enolization of the activated ester. To mitigate this:

  • Use low temperatures (0–4°C) during activation.
  • Employ mild bases (e.g., NMM instead of DIPEA) at stoichiometric ratios.
  • Optimize reaction time to avoid prolonged exposure to basic conditions .

Q. What analytical techniques are recommended to characterize byproducts in its coupling reactions?

  • LC-MS : Identifies hydrolyzed or oligomerized byproducts.
  • ¹⁹F NMR : Tracks hexafluorophosphate counterion stability.
  • Circular Dichroism (CD) : Monitors racemization in chiral centers.
    Contradictions in literature data (e.g., variable yields for bulky residues) often arise from incomplete purification or solvent impurities, necessitating rigorous analytical validation .

Q. How does the reagent perform in solid-phase vs. solution-phase synthesis?

In solid-phase synthesis , its high reactivity reduces cycle times but may increase resin swelling in DMF. For solution-phase synthesis , stoichiometric excess (1.5–2 eq) is required due to competitive hydrolysis. A comparative study showed 5–10% higher yields in solid-phase systems for short peptides (<10 residues) .

Q. What mechanistic insights explain its superior performance over carbodiimide reagents?

The phosphonium intermediate (formed via displacement of the benzotriazole leaving group) reacts directly with amines, bypassing the unstable O-acylisourea intermediate typical of carbodiimides. This reduces epimerization and unproductive pathways (e.g., N-acylurea formation) .

Q. Are there documented cases of incompatibility with specific amino acid side chains?

  • Cysteine : Thiol groups may reduce the phosphonium ion, requiring orthogonal protection (e.g., Trt or Acm).
  • Histidine : Imidazole side chains can coordinate with the reagent, slowing activation. Pre-activation at lower pH (pH 6–7) mitigates this .

Q. How can reaction scalability be optimized for large-scale synthesis?

  • Batch vs. Flow Chemistry : Flow systems improve heat dissipation and reduce byproduct accumulation.
  • Counterion Exchange : Replacing hexafluorophosphate with tetrafluoroborate (if solubility permits) reduces costs without sacrificing yield .

Q. What safety protocols are critical when handling this reagent?

  • Hexafluorophosphate Decomposition : Avoid strong acids/bases to prevent HF release. Use CaCO₃-neutralized waste containers.
  • Personal Protective Equipment (PPE) : Nitrile gloves, face shields, and fume hoods are mandatory.
  • Storage : Anhydrous conditions (<1% H₂O) at –20°C to prevent hydrolysis .

Data Contradictions and Resolution

Q. Discrepancies in reported coupling efficiencies for proline-rich sequences: How to resolve?

Some studies report >90% yields for proline couplings, while others note <70%. This stems from:

  • Solvent Choice : DCM improves proline solubility but slows activation; DMF/DMSO mixtures (3:1) balance both.
  • Pre-activation Time : Extending pre-activation to 10 min (vs. 5 min) enhances reactivity for sterically hindered amines .

Q. Conflicting data on stability in aqueous environments: What factors influence this?

While the reagent is moisture-sensitive, trace water (<0.1%) in DMF can stabilize intermediates transiently. Systematic studies show hydrolysis rates increase exponentially above 0.5% H₂O, aligning discrepancies in literature .

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